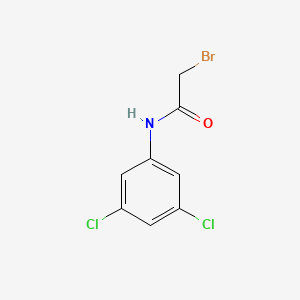

2-bromo-N-(3,5-dichlorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEDZNUPEOAKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392266 | |

| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57339-11-4 | |

| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-bromo-N-(3,5-dichlorophenyl)acetamide

Abstract

This technical guide provides an in-depth examination of 2-bromo-N-(3,5-dichlorophenyl)acetamide, a key synthetic intermediate in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides a detailed, field-tested protocol for its synthesis via N-acylation, and explores its subsequent applications as an electrophilic building block for creating novel molecular entities. Emphasis is placed on the causality behind experimental choices, troubleshooting common synthetic challenges, and robust analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction: Strategic Importance in Synthesis

This compound belongs to the class of α-haloacetamides, a group of compounds distinguished by their utility as reactive intermediates in organic synthesis. The molecule's architecture is strategically primed for reactivity: the α-bromo group serves as an excellent electrophilic site for nucleophilic substitution, while the dichlorinated phenyl ring provides steric and electronic properties that can be crucial for tuning the pharmacological profile of a final drug candidate. Its primary value lies not as an end-product, but as a pivotal precursor for constructing more complex, biologically active molecules, particularly heterocyclic scaffolds which are foundational in modern pharmaceuticals.[1][2]

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in a laboratory setting. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 57339-11-4 | [3] |

| Molecular Formula | C₈H₆BrCl₂NO | [3] |

| Molecular Weight | 282.95 g/mol | [3] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)NC(=O)CBr)Cl | N/A |

| InChI Key | FEOPWEWRBFPVKW-UHFFFAOYSA-N (Similar structure) | [4] |

| Typical Form | Solid |

Synthesis: The N-Acylation of 3,5-Dichloroaniline

The most direct and widely employed method for synthesizing this compound is the N-acylation of 3,5-dichloroaniline with a bromoacetyl halide, typically bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Pathway and Mechanism

The synthesis proceeds by the nucleophilic attack of the amine group of 3,5-dichloroaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. A base, such as triethylamine or pyridine, is incorporated to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting aniline and driving the reaction to completion.[5]

Sources

An In-depth Technical Guide to 2-bromo-N-(3,5-dichlorophenyl)acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(3,5-dichlorophenyl)acetamide is a halogenated aromatic amide of significant interest in the fields of organic synthesis and medicinal chemistry. Its molecular structure, featuring a reactive α-bromoacetamide moiety and a dichlorinated phenyl ring, makes it a versatile building block for the synthesis of more complex molecules and a candidate for biological evaluation. The presence of the electrophilic carbon adjacent to the bromine atom allows for facile nucleophilic substitution reactions, a cornerstone of many synthetic strategies in drug discovery. This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthesis protocol, structural characterization, and a discussion of the potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 282.95 g/mol | [1] |

| Molecular Formula | C8H6BrCl2NO | [1] |

| CAS Number | 57339-11-4 | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)NC(=O)CBr |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3,5-dichloroaniline with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid bromide.

Experimental Protocol

The following protocol is adapted from established methods for the synthesis of similar N-aryl-2-bromoacetamides.

Materials:

-

3,5-dichloroaniline

-

Bromoacetyl bromide

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloroaniline (1.0 equivalent).

-

Dissolve the aniline in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The triethylamine acts as a base to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, preventing the protonation of the starting aniline.

-

Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The slow, dropwise addition is crucial to control the exothermic reaction and minimize the formation of potential side products.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Caption: A schematic workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the dichlorophenyl ring. Another singlet, integrating to two protons, would correspond to the methylene (-CH2-) group adjacent to the bromine atom. A broad singlet at a higher chemical shift would be indicative of the amide (N-H) proton. The exact chemical shifts would be influenced by the solvent used for analysis.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The number of signals for the aromatic carbons would depend on their symmetry.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key absorption bands corresponding to the functional groups present in the molecule. Expected characteristic peaks include:

-

A strong absorption band around 1670-1690 cm⁻¹ for the C=O stretching of the amide group.

-

A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H stretching vibrations for the aromatic ring and the methylene group.

-

C-Cl and C-Br stretching vibrations at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) and characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Fragmentation patterns would likely involve the loss of a bromine radical, followed by further fragmentation of the acetamide side chain.

Caption: The relationship between analytical techniques for structural elucidation.

Reactivity and Mechanism of Action

The primary mode of reactivity for this compound is its function as an alkylating agent. The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom itself. This makes it susceptible to attack by a wide range of nucleophiles.

This reactivity is the basis for its utility in organic synthesis, particularly in the construction of new carbon-heteroatom bonds. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous displacement of the bromide leaving group. This backside attack results in an inversion of stereochemistry if the carbon is chiral.

The general Sₙ2 reaction can be depicted as follows:

Nu⁻ + R-Br → [Nu---R---Br]⁻ → Nu-R + Br⁻

Where Nu⁻ is the nucleophile and R-Br represents the this compound.

The dichlorophenyl group can influence the reactivity of the molecule through electronic effects. The electron-withdrawing nature of the chlorine atoms can slightly increase the electrophilicity of the α-carbon, potentially enhancing its reactivity towards nucleophiles.

Potential Applications in Drug Discovery and Development

While specific biological studies on this compound are not extensively reported in the literature, its structural motifs are present in a variety of biologically active compounds. The α-bromoacetamide moiety is a known reactive group that can act as a covalent inhibitor by alkylating nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes.

Derivatives of N-phenylacetamides have been reported to exhibit a range of biological activities, including antibacterial, and anticonvulsant properties. For instance, studies on similar 2-amino-N-(p-chlorophenyl) acetamide derivatives have demonstrated moderate to high antibacterial activity against various bacterial strains. This suggests that this compound could serve as a valuable starting material for the synthesis of novel antibacterial agents.

Furthermore, the ability of α-haloacetamides to act as irreversible enzyme inhibitors makes them attractive scaffolds for the development of targeted therapies in areas such as oncology and virology. The dichlorinated phenyl ring can also contribute to the overall lipophilicity and binding affinity of the molecule to its biological target.

Caption: Potential applications stemming from the core structure.

Safety and Handling

This compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, related α-bromoacetamides are known to be irritants and potentially toxic.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the reactive nature of the α-bromoacetamide group, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications, particularly in the realm of antibacterial agents and covalent enzyme inhibitors. Further research into the biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.

- Singh, U. P.; Bhat, H. R.; Gahtori, P. A review on recent advances in the synthesis and biological applications of acetamide derivatives. Journal of Applied Pharmaceutical Science. 2012, 2 (11), 157-164.

Sources

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N-(3,5-dichlorophenyl)acetamide

Introduction: Positioning a Key Synthetic Intermediate

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of halogenated aromatic moieties is a cornerstone of molecular design. 2-bromo-N-(3,5-dichlorophenyl)acetamide, a member of the α-haloacetamide class of compounds, represents a highly versatile and reactive intermediate. Its structure uniquely combines a synthetically valuable electrophilic center at the α-carbon with a robust dichlorinated phenyl ring, a common motif in pharmacologically active compounds and specialized polymers.

This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound. The content is structured to deliver not just technical data, but also field-proven insights into its application, empowering researchers, scientists, and drug development professionals to leverage its full synthetic potential. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound govern its behavior in both storage and reaction. While some experimental physical constants for this compound are not widely published, its core attributes and predicted spectroscopic features can be reliably established.

Core Chemical Properties

A summary of the key identification and structural data is presented below.

| Property | Value | Source |

| CAS Number | 57339-11-4 | [1][2] |

| Molecular Formula | C₈H₆BrCl₂NO | [1] |

| Molecular Weight | 282.95 g/mol | [1] |

| Appearance | Predicted to be a white to off-white crystalline solid | |

| Melting Point | Not available in surveyed literature. Similar compounds, such as 2-bromoacetamide, melt at 87-91 °C.[3] | |

| Solubility | Predicted to be soluble in acetone, dichloromethane (DCM), and ethyl acetate; sparingly soluble in water. |

Predicted Spectroscopic Signature

No publicly available spectra for this compound were identified. However, based on extensive data from analogous structures, the following spectral characteristics can be confidently predicted. These predictions are crucial for reaction monitoring (e.g., via TLC or LC-MS) and for the characterization of the final product.

-

¹H NMR (Proton NMR):

-

Amide Proton (N-H): A broad singlet expected in the range of δ 8.0-9.5 ppm. The chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (Ar-H): The proton at the C4 position (between the two chlorine atoms) will appear as a triplet (or more accurately, a doublet of doublets with very similar coupling constants, appearing as a triplet) around δ 7.2-7.4 ppm. The two equivalent protons at the C2 and C6 positions will appear as a doublet around δ 7.5-7.7 ppm.

-

Methylene Protons (-CH₂Br): A sharp singlet is expected around δ 4.0-4.2 ppm. The electronegative bromine and adjacent carbonyl group shift these protons downfield.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): Expected in the δ 164-168 ppm range.

-

Aromatic Carbons (Ar-C): The carbon atoms attached to chlorine (C3, C5) would appear around δ 135 ppm. The C-N carbon (C1) is expected around δ 138-140 ppm. The other aromatic carbons (C2, C4, C6) will be found in the typical aromatic region of δ 120-130 ppm.

-

Methylene Carbon (-CH₂Br): Expected around δ 28-32 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3250-3350 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption peak around 1670-1690 cm⁻¹.

-

N-H Bend (Amide II band): A significant peak around 1530-1550 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

C-Br Stretch: Found in the lower frequency fingerprint region, typically 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) cluster will show signals at m/z corresponding to the various combinations of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes, with the most abundant peaks being around m/z 281, 283, and 285.

-

Common fragmentation patterns would include the loss of the bromine atom (-Br) and cleavage of the amide bond.

-

Synthesis Protocol: N-Acylation of 3,5-Dichloroaniline

The most direct and reliable method for the synthesis of this compound is the N-acylation of 3,5-dichloroaniline with a bromoacetyl halide. The use of bromoacetyl bromide is common and efficient.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reactivity of the starting materials. 3,5-dichloroaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the two chlorine atoms. Therefore, a highly reactive electrophile like bromoacetyl bromide is required for an efficient reaction. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting aniline, rendering it unreactive. The reaction must be performed under anhydrous conditions, as bromoacetyl bromide readily hydrolyzes to bromoacetic acid, which can complicate the reaction and purification.[4] Cooling the reaction initially helps to control the exothermicity of the acylation.

Detailed Step-by-Step Methodology

Materials:

-

3,5-Dichloroaniline

-

Bromoacetyl bromide

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, addition funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and an addition funnel, add 3,5-dichloroaniline (1.0 eq).

-

Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the reaction's initial exothermic nature.

-

Electrophile Addition: Slowly add bromoacetyl bromide (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via the addition funnel over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline spot is consumed.

-

Workup - Quenching: Once complete, carefully quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization, typically from an ethanol/water or ethyl acetate/hexane solvent system, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its primary reactive site: the electrophilic α-carbon.

Primary Reactive Site: The α-Carbon

The carbon atom bearing the bromine is highly activated towards nucleophilic attack. This is due to two key electronic factors:

-

Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, polarizing the C-Br bond and making the α-carbon electron-deficient (δ+).

-

Leaving Group Stability: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction.

The primary reaction pathway at this site is a bimolecular nucleophilic substitution (Sₙ2) reaction. This reaction proceeds with an inversion of stereochemistry if the α-carbon were chiral.

General Sₙ2 Reaction: Nu⁻ + Br-CH₂-CONH-Ar → Nu-CH₂-CONH-Ar + Br⁻ (where Nu⁻ is a nucleophile and Ar is the 3,5-dichlorophenyl group)

A wide variety of nucleophiles can be employed, making this compound a valuable building block. Examples include:

-

Amines (R-NH₂): To form α-amino acetamide derivatives.

-

Thiols (R-SH): To create α-thioether linkages.

-

Azide (N₃⁻): To synthesize α-azido acetamides, which are precursors to α-amino acids.

-

Carboxylates (R-COO⁻): To form α-acyloxy acetamides.

-

Enolates: For C-C bond formation.

The synthesis of various 2-amino-N-(phenyl) acetamide derivatives from their 2-bromo precursors demonstrates this key reactivity, often for the development of new antibacterial agents.

Reactivity Diagram: Sₙ2 Pathway

Caption: General Sₙ2 reaction pathway of the title compound with nucleophiles.

Potential Applications in Research and Development

While specific, commercialized applications of this compound are not documented, its value lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Scaffolding: The 3,5-dichlorophenyl moiety is present in numerous bioactive molecules. This compound allows for the facile introduction of the N-(3,5-dichlorophenyl)acetamido- group onto a variety of molecular scaffolds via the Sₙ2 reaction. This is a powerful strategy for building libraries of potential drug candidates for screening.

-

Fungicide and Agrochemical Synthesis: The precursor, 3,5-dichloroaniline, is a known intermediate for fungicides. This suggests that derivatives of this compound could be explored as precursors for novel agrochemicals.

-

Covalent Probes and Inhibitors: The reactive α-bromoacetamide functional group is a well-known "warhead" for covalent inhibitors. It can form a permanent covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. This compound serves as a starting point for designing targeted covalent probes for proteomics and drug discovery.

Safety, Handling, and Storage

As with any α-halo carbonyl compound, this compound must be handled with appropriate care. It is a lachrymator and an alkylating agent.

-

Hazards:

-

Handling:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles or a face shield.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

The compound is sensitive to moisture.

-

Store away from strong oxidizing agents, bases, and nucleophiles.

-

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. While detailed physical data is sparse, its synthesis and chemical reactivity are well-understood and predictable based on the established principles of organic chemistry. Its primary utility lies in the high reactivity of the α-carbon towards nucleophilic substitution, providing a robust method for constructing more complex molecules containing the N-(3,5-dichlorophenyl)acetamido functional group. For researchers in drug discovery and materials science, this compound offers a reliable entry point for the synthesis of novel, targeted molecules. Proper handling and an understanding of its reactivity are paramount to its successful application in the laboratory.

References

-

Organic Syntheses Procedure. Acetamide, N-bromo-. Available from: [Link]

-

Arctom. CAS NO. 57339-11-4 | this compound. Available from: [Link]

-

abcr Gute Chemie. AB243943 | CAS 57339-11-4. Available from: [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

-

SpectraBase. Acetamide, N-(4-bromo-2-chlorophenyl)-. Available from: [Link]

-

PubChem. N-(4-bromo-3,5-difluorophenyl)acetamide. Available from: [Link]

-

Organic Chemistry Class Notes. The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]

-

Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-bromo-N-(3,5-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-N-(3,5-dichlorophenyl)acetamide is a halogenated aromatic amide with a chemical structure suggestive of significant biological activity. While this specific molecule is not extensively characterized in publicly available literature, its constituent moieties—the reactive α-bromoacetamide group and the dichlorophenyl ring—are present in numerous compounds with well-defined pharmacological profiles. This technical guide synthesizes information from analogous structures to propose potential mechanisms of action, offering a foundational framework for future research and development. We will delve into the probable roles of covalent enzyme inhibition, disruption of cellular signaling pathways, and potential for cytotoxicity, providing a comprehensive, albeit predictive, analysis of its biological impact.

Introduction: Deconstructing the Molecular Architecture

This compound (MW: 282.95 g/mol , Formula: C₈H₆BrCl₂NO) is a synthetic organic compound characterized by a central acetamide linkage.[1] Its structure is notable for two key features that likely dictate its biological activity:

-

The α-Bromoacetamide Moiety: This functional group is a well-known alkylating agent. The presence of the bromine atom alpha to the carbonyl group creates an electrophilic carbon center, making it susceptible to nucleophilic attack by amino acid residues within proteins.

-

The 3,5-Dichlorophenyl Group: This aromatic ring system contributes to the molecule's lipophilicity, influencing its ability to cross cellular membranes. The specific substitution pattern of the chlorine atoms can also play a crucial role in directing the molecule to particular binding pockets within its biological targets, often through hydrophobic and van der Waals interactions.

Given these structural alerts, the primary hypothesis for the mechanism of action of this compound revolves around its ability to act as a covalent modifier of biological macromolecules, leading to the modulation of their function.

Putative Mechanism of Action: Covalent Inhibition

The most probable mechanism of action for this compound is the irreversible inhibition of enzymes through covalent modification. Structurally similar bromoacetamide derivatives are known to function as covalent inhibitors.[2] This process can be conceptualized in a two-step manner:

-

Reversible Binding: The inhibitor initially forms a non-covalent complex with the target protein. The dichlorophenyl group likely plays a significant role in this initial binding, fitting into hydrophobic pockets near the active site.

-

Irreversible Covalent Bond Formation: Following initial binding, a nucleophilic amino acid residue in the enzyme's active site, such as cysteine (thiol group) or histidine (imidazole group), attacks the electrophilic carbon of the bromoacetamide moiety. This results in the displacement of the bromide ion and the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.

This covalent modification can lead to a complete loss of enzyme activity by either blocking substrate access to the active site or by altering the conformational dynamics of the enzyme.

Diagram: Proposed Mechanism of Covalent Inhibition

Caption: A two-step model for the covalent inhibition of an enzyme by this compound.

Potential Cellular Targets and Biological Activities

Based on the activities of structurally related compounds, we can infer a range of potential cellular targets and biological effects for this compound.

Enzyme Systems

Several classes of enzymes could be potential targets:

-

Proteases: Furin, a proprotein convertase, is inhibited by molecules containing a 3,5-dichlorophenyl moiety.[3][4] This inhibition occurs through an induced-fit mechanism where the dichlorophenyl group binds to a newly formed hydrophobic pocket.[3][4] It is plausible that this compound could similarly target proteases, with the bromoacetamide group providing an additional layer of irreversible inhibition.

-

Metabolic Enzymes: Benzothiazine-acetamide hybrids, which share the acetamide linkage, have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[5] This suggests a potential role for this compound in modulating metabolic pathways.

-

Kinases: The N-phenylacetamide scaffold is found in various kinase inhibitors. While direct evidence is lacking, the potential for this compound to interact with the ATP-binding site of kinases should be considered.

Antibacterial Activity

Derivatives of 2-bromo-N-(p-chlorophenyl)acetamide have demonstrated moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[6] The proposed mechanism involves the alkylation of essential bacterial enzymes or proteins, leading to cell death. The 3,5-dichloro substitution on the phenyl ring of the title compound may alter the spectrum or potency of this antibacterial effect.

Cytotoxicity and Potential Anticancer Effects

The N-phenylacetamide core is present in a number of compounds with demonstrated cytotoxic effects against cancer cell lines.[7][8] For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis via the caspase pathway.[9] Furthermore, thiourea derivatives containing a 3,4-dichlorophenyl fragment have exhibited significant cytotoxicity against colon and prostate cancer cells.[10]

The cytotoxicity of this compound could be mediated by several mechanisms:

-

Induction of Apoptosis: Irreversible binding to key regulatory proteins in apoptotic pathways could trigger programmed cell death.

-

Disruption of Cellular Signaling: The compound could interfere with critical signaling cascades, such as the Wnt/β-catenin pathway, which has been implicated for other bromo-phenyl derivatives.[10]

-

General Cellular Toxicity: Widespread, non-specific alkylation of cellular proteins and other macromolecules could lead to generalized cellular dysfunction and necrosis.

It is important to note that the cytotoxicity of related dichlorophenyl compounds can be influenced by metabolic activation, for example, by cytochrome P450 enzymes.[11]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a series of well-defined experiments are necessary.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of specific enzymes and to characterize the nature of this inhibition.

Protocol:

-

Enzyme Selection: Choose a panel of representative enzymes from different classes (e.g., proteases like trypsin or furin, metabolic enzymes like α-glucosidase, and kinases).

-

Activity Assay: For each enzyme, utilize a well-established activity assay that produces a measurable signal (e.g., colorimetric or fluorescent).

-

IC₅₀ Determination: Incubate the enzyme with a range of concentrations of this compound and measure the enzyme activity. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Mechanism of Inhibition Studies: To distinguish between reversible and irreversible inhibition, perform dialysis or dilution experiments. If the enzyme activity is not restored after removal of the free inhibitor, this suggests irreversible covalent modification.

Diagram: Workflow for Enzyme Inhibition Analysis

Caption: A streamlined workflow for characterizing the enzyme inhibitory properties of the compound.

Cellular Cytotoxicity Assays

Objective: To assess the cytotoxic effects of this compound on various cell lines.

Protocol:

-

Cell Line Selection: Utilize a panel of cell lines, including both cancerous (e.g., colon, prostate, breast cancer lines) and non-cancerous (e.g., normal human fibroblasts) cells to assess selectivity.

-

Cell Viability Assay (MTS/MTT):

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTS or MTT reagent and incubate until a color change is observed.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.

-

-

Data Analysis: Calculate the LC₅₀ (lethal concentration 50%) for each cell line and time point.

Target Identification and Validation

Objective: To identify the specific cellular proteins that are covalently modified by this compound.

Protocol: Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a reporter tag (e.g., a clickable alkyne or a fluorescent dye) without significantly altering its biological activity.

-

Cellular Labeling: Treat intact cells or cell lysates with the tagged probe.

-

Target Identification: The probe will covalently bind to its protein targets. These labeled proteins can then be identified using techniques such as:

-

Fluorescent Gel Imaging: Labeled proteins can be visualized directly on an SDS-PAGE gel.

-

Mass Spectrometry: The tagged proteins can be enriched and subsequently identified by mass spectrometry-based proteomics.

-

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is sparse, a strong case can be made for its role as a covalent modifier of protein function. Its structural similarity to known enzyme inhibitors and cytotoxic agents suggests a high potential for biological activity. The proposed mechanisms, centered around irreversible enzyme inhibition, provide a solid foundation for future investigations.

The experimental workflows outlined in this guide offer a clear path forward for elucidating the precise molecular targets and downstream cellular consequences of this compound. Such studies will be crucial in determining its potential utility as a pharmacological tool or as a lead compound in drug discovery programs.

References

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. [Link]

-

Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]

-

Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC - NIH. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC - PubMed Central. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC - NIH. [Link]

-

Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. [Link]

-

Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-Bromo-4,5-dichlorophenyl)acetamide|High-Purity [benchchem.com]

- 6. irejournals.com [irejournals.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

2-bromo-N-(3,5-dichlorophenyl)acetamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-bromo-N-(3,5-dichlorophenyl)acetamide in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental data for this compound is not widely published, this document leverages fundamental chemical principles to predict its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility accurately in any given organic solvent system. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach the solubility of novel or sparsely characterized compounds.

Introduction: The Significance of Solubility

This compound is a halogenated aromatic amide, a class of compounds frequently encountered in medicinal chemistry and materials science. The utility of such a molecule in a laboratory or industrial setting—be it for reaction, purification, or formulation—is fundamentally governed by its interaction with solvents. A poorly understood solubility profile can lead to significant challenges, including:

-

Inefficient Reactions: Difficulty in achieving a homogeneous reaction medium can lead to slow or incomplete conversions and the generation of impurities.[1][2]

-

Purification Hurdles: Selecting an appropriate solvent system for crystallization, a critical step for isolating pure compounds, is entirely dependent on solubility and how it changes with temperature.

-

Bioavailability Issues: In drug development, poor solubility is a primary contributor to low bioavailability, hindering a promising compound's therapeutic potential.[3][4]

This guide, therefore, serves a dual purpose: first, to provide a robust theoretical framework for predicting the solubility of this compound based on its molecular structure, and second, to equip scientists with the practical methodology to validate these predictions experimentally.

Molecular Structure Analysis and Physicochemical Properties

The solubility of a compound is dictated by its molecular structure. The key to predicting solubility lies in deconstructing the molecule into its constituent parts and analyzing their polarity and potential for intermolecular interactions.[5]

Compound: this compound Molecular Formula: C₈H₆BrCl₂NO[6] Molecular Weight: 282.95 g/mol [6]

The structure of this compound presents competing features:

-

A Polar, Hydrogen-Bonding Core: The secondary amide group (-CONH-) is highly polar. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This region of the molecule will seek strong dipole-dipole interactions and hydrogen bonding with solvent molecules.[7]

-

A Large, Nonpolar Framework: The 3,5-dichlorophenyl ring is a bulky, hydrophobic moiety. While the C-Cl bonds have dipoles, the symmetrical substitution pattern on the ring diminishes the overall dipole moment of this fragment. This aromatic structure will primarily interact through weaker London dispersion forces, favoring dissolution in nonpolar or moderately polar solvents.

-

The Alpha-Bromo Group: The C-Br bond is polar, contributing to the overall dipole moment of the molecule.

The balance between the polar amide group and the nonpolar dichlorophenyl ring is the central factor governing the compound's solubility. The principle of "like dissolves like" suggests that the ideal solvent will be one that can effectively solvate both of these disparate regions.[1][7][8]

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, we can forecast the solubility of this compound across a spectrum of common organic solvents. These predictions serve as a starting point for experimental investigation.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=Mrecord, style=filled, margin="0.2,0.1"];

}

Caption: Predicted interactions between the solute's functional regions and different solvent classes.

High Solubility is Expected in:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipoles that can effectively solvate the polar amide group. Their molecular structure also allows for favorable interactions with the aromatic ring, leading to high solubility.

-

Moderately Polar Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)): These solvents provide a "best of both worlds" scenario. They are polar enough to interact with the amide group but not so polar as to be repelled by the large nonpolar ring. DCM is often an excellent solvent for moderately polar compounds containing aromatic systems.

Moderate to Low Solubility is Expected in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While these solvents can hydrogen bond with the amide group, they have very strong solvent-solvent hydrogen bonding networks. The energy cost to break these interactions to accommodate the large, nonpolar dichlorophenyl ring may be too high, resulting in limited solubility.[5] Water solubility is expected to be very low.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents will interact favorably with the dichlorophenyl ring via dispersion forces but cannot effectively solvate the highly polar amide group. This energetic mismatch will likely lead to poor solubility.

Summary of Predicted Solubility

| Solvent Class | Example Solvents | Key Interaction with Solute | Predicted Solubility |

| Polar Aprotic | DMSO, DMF | Strong dipole-dipole interactions with amide group | High |

| Moderately Polar | Acetone, THF, DCM, Ethyl Acetate | Balanced dipole and dispersion interactions | High to Moderate |

| Polar Protic | Methanol, Ethanol, Water | H-bonding with amide, but hydrophobic repulsion | Low (Very Low in Water) |

| Nonpolar | Hexane, Toluene | Dispersion forces with aromatic ring | Low to Very Low |

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to fact, experimental determination of solubility is essential. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility.[4][9] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

Causality Behind Experimental Choices

-

Why Excess Solid? To ensure that the solution reaches its maximum possible concentration (saturation), there must always be undissolved solid present.[9]

-

Why Constant Temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducible results.

-

Why Agitation? Shaking increases the surface area of the solid in contact with the solvent, accelerating the rate at which equilibrium is reached.[9]

-

Why Equilibrium Time? Sufficient time (typically 24-48 hours) is required to ensure the dissolution process has reached a true equilibrium state.[9][10]

-

Why Filtration? It is crucial to separate the saturated solution (filtrate) from the excess solid before analysis to avoid artificially inflating the measured concentration.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into several glass vials (one for each solvent to be tested).

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM).

-

Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. Check for the continued presence of excess solid.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for approximately 1 hour to let the excess solid settle.

-

Carefully draw off the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (PTFE for organic solvents) into a clean, pre-weighed analysis vial. This step is critical to remove any microscopic undissolved particles.

-

-

Analysis (Example using UV-Vis Spectroscopy):

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by measuring the absorbance of the standard solutions at the compound's λ_max.

-

Accurately dilute a known volume of the filtered, saturated sample with the solvent to bring its concentration into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

}

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion and Applications

While a definitive, published solubility dataset for this compound is elusive, a thorough analysis of its molecular structure provides a powerful predictive tool. The compound's dual nature—a polar, hydrogen-bonding amide group and a large, nonpolar dichlorophenyl ring—suggests maximal solubility in moderately polar to polar aprotic solvents like THF, acetone, DCM, and DMSO. Conversely, it is predicted to have limited solubility in highly polar protic solvents like water and nonpolar solvents like hexane.

These predictions, however, must be substantiated by empirical data. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to quantify the solubility in any solvent system relevant to their work. This knowledge is directly applicable to:

-

Reaction Chemistry: Choosing a solvent that fully dissolves reactants to achieve optimal reaction kinetics.[1][11]

-

Process Chemistry: Developing effective and high-yield crystallization procedures for purification.

-

Pharmaceutical Development: Identifying suitable solvent systems for formulation and preclinical studies.[3][4]

By combining theoretical prediction with rigorous experimental validation, scientists can effectively harness the properties of this compound and accelerate their research and development objectives.

References

- Vertex AI Search. (n.d.). Polarity and Chemical Reactivity | Solubility of Things.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. (2025, June 16). How Does Polarity Influence Chemical Reactions? [Video]. YouTube.

- Fiveable. (n.d.). Solvent Effects Definition.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

-

Wikipedia. (n.d.). Solvent effects. Retrieved January 21, 2026, from [Link]

- Chemistry LibreTexts. (2020, February 17). Reactions in Solution.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.

- Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube.

- Fiveable. (n.d.). Solubility in organic solvents Definition.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- University of Texas at Dallas. (n.d.). Experiment 1: Determination of Solubility Class.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. youtube.com [youtube.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. scielo.br [scielo.br]

- 11. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Reactivity and Stability of 2-bromo-N-(3,5-dichlorophenyl)acetamide

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-bromo-N-(3,5-dichlorophenyl)acetamide, a key intermediate in pharmaceutical and fine chemical synthesis. The document delves into its synthesis, core reactive properties, particularly nucleophilic substitution at the α-carbon, and its stability profile under various conditions. Methodologies for its synthesis, key reactions, and handling are detailed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for utilizing this versatile chemical building block.

Introduction and Chemical Identity

This compound is a member of the α-haloacetamide class of compounds, which are widely recognized as versatile building blocks in organic synthesis.[1] Its structure features a reactive C-Br bond alpha to an amide carbonyl group and a dichlorinated aromatic ring. This combination of functional groups makes it a valuable precursor for introducing the N-(3,5-dichlorophenyl)acetamido moiety into more complex molecules. The primary utility of this compound stems from the high electrophilicity of the α-carbon, making it an excellent substrate for nucleophilic substitution reactions.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 57339-11-4[2] |

| Molecular Formula | C₈H₆BrCl₂NO[2] |

| Molecular Weight | 282.95 g/mol [2] |

| Chemical Structure | (Image of the chemical structure) |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the acylation of 3,5-dichloroaniline with a bromoacetyl halide, typically bromoacetyl bromide or chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality in Experimental Design

The selection of reagents and conditions is critical for maximizing yield and minimizing impurity formation.

-

Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert to the reactants and readily dissolves the aniline starting material. Its anhydrous nature is crucial to prevent the hydrolysis of the highly reactive bromoacetyl bromide.[3]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is required to neutralize the hydrobromic acid (HBr) byproduct generated during the acylation.[3][4] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of bromoacetyl bromide is essential to control the reaction rate. This precaution minimizes potential side reactions, such as the diacylation of the aniline nitrogen or polymerization of the acylating agent.[3]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3,5-dichloroaniline.

Materials:

-

3,5-Dichloroaniline (1.0 eq)

-

Bromoacetyl bromide (1.05 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add 3,5-dichloroaniline (1.0 eq) to the flask and dissolve it in anhydrous DCM.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the stirred mixture to 0 °C in an ice-water bath.

-

Slowly add bromoacetyl bromide (1.05 eq), dissolved in a small amount of anhydrous DCM, via the dropping funnel over 20-30 minutes. The internal temperature must be maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon atom.

Nucleophilic Substitution at the α-Carbon

The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a concerted SN2 mechanism, which involves the backside attack of the nucleophile, leading to an inversion of stereochemistry if the α-carbon were chiral.[5] This versatility makes the compound a pivotal intermediate for creating new C-N, C-S, and C-O bonds.[1]

Common Nucleophiles and Products:

-

Amines (R₂NH): React to form α-amino acetamide derivatives. This is a common strategy for building more complex drug-like scaffolds.[4]

-

Thiols (RSH): Form α-thio acetamide derivatives.

-

Alcohols/Phenols (ROH): Under basic conditions, form α-alkoxy or α-aryloxy acetamide derivatives.

-

Cyanide (CN⁻): Yields the corresponding α-cyano acetamide.

Caption: Generalized SN2 mechanism at the α-carbon. (Ar = 3,5-dichlorophenyl).

Amide and Aromatic Ring Reactivity

The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions at elevated temperatures. The 3,5-dichlorophenyl ring is strongly deactivated by the two electron-withdrawing chlorine atoms and the acetamido group, making it highly resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution on the ring would require extremely forcing conditions and is not a common reaction pathway for this molecule.

Stability and Degradation Profile

Understanding the stability of this compound is crucial for its proper handling, storage, and application in multi-step syntheses.

Hydrolytic Stability

Like many α-haloamides, this compound can undergo hydrolysis. The rate is pH-dependent.

-

Alkaline Conditions (pH > 8): Hydrolysis is accelerated, leading to the substitution of the bromide with a hydroxyl group, forming 2-hydroxy-N-(3,5-dichlorophenyl)acetamide.

-

Acidic Conditions (pH < 4): The compound is relatively stable, but prolonged exposure can lead to slow hydrolysis of the amide bond.

-

Neutral Conditions (pH 4-7): The compound exhibits good stability in aqueous solutions at ambient temperature, though degradation can occur over extended periods. For a related compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), hydrolysis is rapid at pH > 7 but it is relatively stable at a pH of 4.6.[6]

Caption: Potential hydrolytic degradation pathways.

Thermal and Photostability

N-bromoacetamide, a related compound, is reported to be sensitive to heat and light, decomposing rapidly at elevated temperatures.[7] By analogy, this compound should be protected from high temperatures and direct sunlight to prevent degradation and the potential release of HBr. Decomposition may lead to discoloration (yellow to brown) and the formation of polymeric byproducts.

Safe Handling and Storage

Due to its reactivity, proper handling and storage procedures are mandatory to ensure user safety and maintain the chemical's integrity. α-bromoacetamides are known irritants and lachrymators.

Safety Precautions

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Exposure Controls: Avoid inhalation of dust and direct contact with skin and eyes. The compound is classified as a skin, eye, and respiratory irritant. Related compounds like 2-bromoacetamide are toxic if swallowed and can cause severe skin burns.[8][9]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Recommended Storage Conditions

To ensure long-term stability, the compound must be stored under controlled conditions.

Table 2: Recommended Storage Parameters

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8 °C[10] | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Inert (Argon or Nitrogen)[10] | Prevents reaction with atmospheric moisture (hydrolysis). |

| Light | Amber vial / Protect from light | Prevents photolytic decomposition.[7] |

| Container | Tightly sealed, appropriate container | Prevents moisture ingress and contamination. |

| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | Avoids vigorous, uncontrolled reactions and accelerated decomposition. |

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its primary mode of reactivity is the SN2 substitution at the α-carbon, allowing for the facile introduction of diverse functionalities. While robust, the compound is susceptible to degradation by hydrolysis (especially under alkaline conditions), heat, and light. Adherence to the synthesis, handling, and storage protocols outlined in this guide is essential for achieving successful and safe experimental outcomes.

References

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]

-

Organic Syntheses. Acetamide, N-bromo-. Available at: [Link]

-

ResearchGate. Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). Available at: [Link]

-

ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link]

-

Sciencemadness Wiki. Safe handling and storage of chemicals. Available at: [Link]

-

NIH National Center for Biotechnology Information. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Available at: [Link]

-

PubMed. Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Available at: [Link]

-

NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

-

PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Available at: [Link]

-

PubChem. N-Bromoacetamide | C2H4BrNO | CID 4353. Available at: [Link]

-

PubChem. 2-Bromoacetamide | C2H4BrNO | CID 69632. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. irejournals.com [irejournals.com]

- 5. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromoacetamide | 683-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 41964-65-2|2-Bromo-N-(3-chlorophenyl)acetamide|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Heterocycles Using 2-bromo-N-(3,5-dichlorophenyl)acetamide

Introduction: The Strategic Value of a Versatile Synthon

In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of over 90% of newly developed drugs, owing to their diverse chemical properties and ability to interact with a wide array of biological targets.[1][2] This guide focuses on a particularly versatile and powerful building block: 2-bromo-N-(3,5-dichlorophenyl)acetamide .

The strategic utility of this molecule is twofold. First, the α-bromoacetamide group is a potent electrophile, primed for a variety of nucleophilic substitution and cyclization reactions—the cornerstones of heterocyclic synthesis. Second, the N-(3,5-dichlorophenyl) moiety is a well-established pharmacophore in its own right, frequently associated with antimicrobial, antifungal, and anticancer activities. By incorporating this pre-validated bioactive fragment directly into the synthetic precursor, we can streamline the path to discovering new therapeutic agents.

This document serves as a technical guide for researchers, providing not just step-by-step protocols but also the underlying chemical logic and field-proven insights into the synthesis of medicinally relevant heterocycles, such as thiazoles and oxadiazoles, from this high-value starting material.

Part 1: Preparation of the Core Synthon

The journey begins with the synthesis of the title compound. The reaction is a straightforward yet critical N-acylation.

Protocol 1: Synthesis of this compound

Causality Behind the Protocol: This is a classic nucleophilic acyl substitution. 3,5-dichloroaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is chosen over its chloride counterpart for its higher reactivity, which ensures the reaction proceeds efficiently. A weak base, such as sodium carbonate or pyridine, is essential to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion. Dichloromethane (DCM) is an ideal solvent as it is relatively inert and effectively dissolves the reactants while allowing for easy precipitation or extraction of the product.

Step-by-Step Methodology:

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3,5-dichloroaniline (10.0 g, 61.7 mmol) in 100 mL of dichloromethane (DCM).

-

Base Addition: Add sodium carbonate (7.8 g, 73.6 mmol) to the solution.

-

Acylation: Cool the mixture to 0 °C in the ice bath. Slowly add bromoacetyl bromide (6.5 mL, 74.0 mmol) dropwise over 15-20 minutes. Critical Step: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. The product will precipitate as a solid.

-

Purification: Filter the solid using a Büchner funnel, wash thoroughly with water (3 x 50 mL) to remove any remaining salts, and then with a small amount of cold hexane to facilitate drying.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield this compound.

Expected Results & Characterization:

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | 158-161 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0 (s, 1H, NH), 7.6 (s, 2H, Ar-H), 7.2 (t, 1H, Ar-H), 4.0 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.0 (C=O), 138.5, 135.0, 125.0, 118.5 (Ar-C), 29.5 (CH₂) |

Workflow Diagram:

Caption: Workflow for the synthesis of the core synthon.

Part 2: Application in Thiazole Synthesis

Thiazole rings are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The Hantzsch thiazole synthesis is a classic and reliable method for their construction.

Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds via a condensation reaction between an α-haloketone (or in our case, an α-haloacetamide) and a thioamide-containing compound like thiourea. The mechanism involves an initial S-alkylation of the thiourea by the electrophilic bromoacetamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Simplified mechanism of Hantzsch thiazole synthesis.

Protocol 2: Synthesis of N-(3,5-dichlorophenyl)-2-(2-aminothiazol-4-yl)acetamide

Causality Behind the Protocol: Thiourea provides the necessary N-C-S backbone to form the thiazole ring. Ethanol is a common and effective solvent for this reaction, dissolving the reactants upon heating. The reaction is typically performed under reflux to provide the necessary activation energy for the cyclization and dehydration steps. No external base is usually required as the basicity of the thiourea itself can facilitate the initial steps, though some protocols may include a non-nucleophilic base to ensure completion.

Step-by-Step Methodology:

-

Reactant Setup: In a 100 mL round-bottom flask, combine this compound (2.83 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

-

Solvent Addition: Add 40 mL of absolute ethanol.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. The formation of a precipitate is often observed as the product is less soluble in ethanol than the reactants.

-

Cooling & Neutralization: After the reaction period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH ~7-8) to neutralize any HBr formed and deprotonate the product.

-

Isolation: Filter the solid product, wash it with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from an ethanol/water mixture to yield the pure N-(3,5-dichlorophenyl)-2-(2-aminothiazol-4-yl)acetamide.

Data Table for Representative Thiazole Derivatives:

| R-Group on Thioamide | Product | Yield (%) | M.P. (°C) | Bioactivity Class |

| -NH₂ (from Thiourea) | 2-Amino-4-substituted thiazole | 75-85% | 210-214 | Antibacterial, Antifungal[5][6] |

| -CH₃ (from Thioacetamide) | 2-Methyl-4-substituted thiazole | 70-80% | 195-198 | Anticancer[3] |

Part 3: Application in Bioactivity Screening

The synthesized compounds, particularly those derived from 2-bromo-N-(phenyl)acetamide, have shown significant antifungal properties.[7][8][9] A primary and essential step in drug discovery is to quantify this activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution for MIC)

Causality Behind the Protocol: This protocol establishes the lowest concentration of a drug that prevents visible growth of a microorganism. A serial dilution of the test compound is challenged with a standardized inoculum of the target fungus (e.g., Candida albicans). The use of a 96-well plate allows for high-throughput screening of multiple compounds and concentrations simultaneously. RPMI-1640 is the standard medium for fungal susceptibility testing as defined by the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the synthesized heterocyclic compound in Dimethyl Sulfoxide (DMSO).

-

Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 1 through 12.

-

Serial Dilution: Add 100 µL of the stock solution to well 1. Mix thoroughly and transfer 100 µL from well 1 to well 2. Repeat this two-fold serial dilution across the plate to well 10. Wells 11 (medium + inoculum) and 12 (medium only) will serve as positive and negative growth controls, respectively.

-

Inoculum Preparation: Prepare a standardized fungal suspension of Candida albicans (e.g., ATCC 90028) in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35 °C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[7] This can be assessed visually or with a plate reader.

Workflow for MIC Determination:

Caption: Standard workflow for antifungal MIC testing.

Sample Data Interpretation:

| Well | Compound Conc. (µg/mL) | Growth (Turbidity) | Interpretation |

| 1 | 256 | - | Inhibition |

| 2 | 128 | - | Inhibition |

| 3 | 64 | - | Inhibition |

| 4 | 32 | - | MIC |

| 5 | 16 | + | Growth |

| ... | ... | + | Growth |

| 11 | 0 (Control) | + | Valid Growth |

| 12 | 0 (Blank) | - | No Contamination |

In this example, the MIC is 32 µg/mL.[7][8]

Conclusion and Future Outlook

This compound stands out as a highly effective and strategic starting material for the synthesis of bioactive heterocycles. Its facile preparation and reactive nature allow for straightforward entry into diverse and medicinally relevant scaffolds like thiazoles. The inherent biological activity associated with the dichlorophenyl moiety provides a valuable head start in the drug discovery process.